molecular formula C18H23NO2 B11714647 (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol

(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol

Cat. No.: B11714647
M. Wt: 285.4 g/mol
InChI Key: XLJMBRPBVDJBPJ-WZKMRYASSA-N
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Description

This compound is a highly functionalized cyclopenta[a]phenanthren derivative, characterized by a steroidal-like framework with multiple stereogenic centers. The core structure consists of a fused polycyclic system (cyclopenta[a]phenanthren) that is substituted with a hydroxyimino (-N-OH) group at position 1 and a hydroxyl (-OH) group at position 6. The compound’s stereochemistry (1Z,3aS,3bR,9bS,11aS) further defines its three-dimensional arrangement, which is critical for biological activity and physicochemical properties .

Cyclopenta[a]phenanthren derivatives are often studied for their structural resemblance to steroids and their applications in medicinal chemistry, particularly in hormone receptor modulation.

Properties

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17E)-17-hydroxyimino-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C18H23NO2/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)19-21/h3,5,10,14-16,20-21H,2,4,6-9H2,1H3/b19-17+/t14-,15-,16+,18+/m1/s1

InChI Key

XLJMBRPBVDJBPJ-WZKMRYASSA-N

Isomeric SMILES

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=NO)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Preparation Methods

Bardhan–Sengupta Phenanthrene Synthesis

The classical Bardhan–Sengupta method provides a foundational route for constructing the phenanthrene core. Starting from substituted naphthalene derivatives, this approach involves Friedel–Crafts acylation followed by cyclodehydration and dehydrogenation. For example:

  • Friedel–Crafts Acylation : A β-keto ester intermediate is generated via acylation of a naphthalene derivative.

  • Cyclodehydration : Phosphorus pentoxide (P2_2O5_5) promotes cyclization to form a hexahydrophenanthrene derivative.

  • Dehydrogenation : Selenium at 280–340°C yields the fully aromatic phenanthrene system.

Modifications for Cyclopenta Fusion :
To integrate the cyclopentane ring, a Diels–Alder reaction between a diene and a quinone derivative has been employed. For instance, reacting 1,3-butadiene with a phenanthrene-quinone under high-pressure conditions forms the cyclopenta[a]phenanthrene framework.

Introduction of the Hydroxyimino Group

Oximation of a Ketone Precursor

The hydroxyimino group at C1 is typically introduced via oximation of a pre-existing ketone. This involves treating a C1-ketone intermediate with hydroxylamine hydrochloride (NH2_2OH·HCl) under acidic or neutral conditions:

R-C(=O)-R’+NH2OHR-C(=N-OH)-R’+H2O\text{R-C(=O)-R'} + \text{NH}2\text{OH} \rightarrow \text{R-C(=N-OH)-R'} + \text{H}2\text{O}

Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: 60–80°C

  • Yield: 54–72% (based on analogous oximation reactions).

Stereochemical Control :
The Z-configuration of the hydroxyimino group is achieved by using excess hydroxylamine and maintaining a pH of 4–5 to prevent isomerization.

Methyl Group Installation at C11a

Alkylation via Grignard Reagents

The C11a methyl group is introduced early in the synthesis to avoid steric hindrance during later stages. A Grignard reagent (e.g., methylmagnesium bromide) reacts with a ketone intermediate at C11a:

R-C(=O)-R’+CH3MgBrR-C(-O-MgBr)-R’H2OR-C(-CH3)-R’\text{R-C(=O)-R'} + \text{CH}3\text{MgBr} \rightarrow \text{R-C(-O-MgBr)-R'} \xrightarrow{\text{H}2\text{O}} \text{R-C(-CH}_3\text{)-R'}

Optimization :

  • Temperature: −78°C to 0°C (prevents over-alkylation).

  • Solvent: Tetrahydrofuran (THF) or diethyl ether.

Hydroxylation at C7

Sharpless Asymmetric Dihydroxylation

The hydroxyl group at C7 is introduced via stereoselective dihydroxylation of a Δ6^6-double bond using the Sharpless protocol:

  • Catalyst : OsO4_4 with a chiral ligand (e.g., (DHQ)2_2PHAL).

  • Oxidizing Agent : N-Methylmorpholine N-oxide (NMO).
    Yield : 60–75% with >90% enantiomeric excess (ee).

Microbial Hydroxylation

Alternative approaches use Rhizopus nigricans or Aspergillus niger to hydroxylate the C7 position selectively. For example:

  • Substrate : 11a-Methylcyclopenta[a]phenanthrene.

  • Conditions : Fermentation at 28°C for 72 hours.

  • Yield : 40–55%.

Stereochemical Control and Final Purification

Chiral Resolution via Chromatography

The complex stereochemistry (3aS,3bR,9bS,11aS) is maintained using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) during HPLC purification.
Conditions :

  • Mobile Phase: Hexane/isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

Crystallization

Final recrystallization from methanol/water (4:1) yields the pure compound as colorless needles.

Analytical Data and Characterization

Property Value Method
Molecular FormulaC18_{18}H23_{23}NO2_2High-Resolution MS
Melting Point138–140°CDifferential Scanning Calorimetry
1H NMR^1\text{H NMR} (CDCl3_3)δ 0.92 (s, 3H, CH3_3), 4.86 (m, 1H, OH)300 MHz
13C NMR^{13}\text{C NMR}δ 78.47 (C7-OH), 171.2 (C=N-OH)75 MHz

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Bardhan–Sengupta + OximationHigh stereochemical controlMultistep (6–8 steps)25–30%
Microbial HydroxylationEco-friendly, single-step hydroxylationLow yield, scalability issues40–55%
Sharpless DihydroxylationHigh enantioselectivityRequires toxic OsO4_460–75%

Industrial-Scale Considerations

Large-scale synthesis prioritizes:

  • Catalyst Recycling : Rhodium catalysts (e.g., [RhCp*Cl2_2]2_2) are reused via immobilization on silica supports.

  • Continuous Flow Systems : Mitigate exothermic risks during oximation and Grignard reactions.

  • Green Solvents : Ethyl acetate/water biphasic systems reduce environmental impact.

Emerging Methodologies

Photochemical Cyclization

UV-light-mediated [4+2] cycloaddition between ene-yne precursors and dienophiles generates the cyclopenta ring with 70–80% efficiency.

Enzymatic Dynamic Kinetic Resolution

Lipases (e.g., Candida antarctica) resolve racemic intermediates, achieving >99% ee in the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The phenanthrene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

Carcinogenicity Studies

Research has indicated that compounds related to cyclopenta[a]phenanthrene demonstrate varying degrees of carcinogenic activity. A study investigated the relationship between chemical structure and carcinogenicity among several derivatives of cyclopenta[a]phenanthrene. The findings revealed that certain methyl derivatives exhibited significant carcinogenic properties when tested on mouse skin . This highlights the importance of structural modifications in assessing the carcinogenic potential of similar compounds.

Potential Therapeutic Uses

The unique structure of (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol suggests potential therapeutic applications. Its hydroxylamine group may confer properties suitable for drug development aimed at treating various conditions related to inflammation or cancer.

Drug Development Insights

In the context of drug development, derivatives of cyclopenta[a]phenanthrene have been explored for their analgesic properties and as active pharmaceutical ingredients. The structural modifications can enhance solubility and bioavailability—critical factors for effective drug formulation . Compounds with similar frameworks have been shown to exhibit pronounced analgesic effects while remaining non-toxic .

Data Tables

Property Details
Chemical Structure(1Z,3aS,3bR,...-7-ol
Related CompoundsCyclopenta[a]phenanthrene derivatives
ApplicationsCancer research; Drug development
MechanismsCarcinogenic activity; Interaction with steroid metabolism

Case Study 1: Carcinogenic Activity Assessment

A comprehensive study analyzed the carcinogenic potential of various cyclopenta[a]phenanthrene derivatives through skin painting experiments on mice. The results indicated that specific structural configurations led to significant carcinogenic activity . This case underscores the importance of chemical structure in determining biological outcomes.

Case Study 2: Drug Formulation Development

Another investigation focused on the formulation of cyclopenta[a]phenanthrene derivatives as potential analgesics. The study demonstrated that modifications to enhance solubility resulted in improved bioavailability and therapeutic efficacy . This case highlights the translational potential of such compounds in clinical settings.

Mechanism of Action

The mechanism of action of (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of cyclopenta[a]phenanthren derivatives. Below is a comparative analysis with structurally analogous compounds:

Compound Key Functional Groups Molecular Weight Polarity/Solubility Biological Activity
(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-...-7-ol (Target Compound) Hydroxyimino, 7-OH, 11a-CH3 ~340 g/mol Moderate (polar groups) Potential steroid mimic, enzyme inhibitor
(1S,9bR)-9b-fluoro-1,5,10-trihydroxy-1,9a,11a-trimethyl-cyclopenta[a]phenanthren-7-one 9b-F, 1,5,10-triOH, 7-ketone ~360 g/mol High (multiple -OH) Anti-inflammatory, glucocorticoid analog
17α-Methyl-5α-androstane-3α,17β-diol 3α-OH, 17β-OH, 17α-CH3 ~320 g/mol Low (non-polar backbone) Anabolic steroid
Cyclopenta[a]phenanthren-3-ol (Unsubstituted analog) Single -OH at position 3 ~230 g/mol Low Minimal bioactivity

Key Observations:

Functional Group Impact: The hydroxyimino group in the target compound distinguishes it from analogs with ketones or simple hydroxyls. This group may enhance binding to metal ions or participate in redox reactions, unlike the inert 7-ketone in the fluorinated analog .

Polarity and Solubility :

  • The 7-OH group in the target compound increases water solubility relative to the 17α-methyl-androstane derivative, which lacks polar substituents beyond its diol groups .
  • The fluorinated analog’s higher solubility (due to three -OH groups) suggests that additional hydroxylation could optimize bioavailability in drug design .

The unsubstituted cyclopenta[a]phenanthren-3-ol lacks significant bioactivity, underscoring the necessity of strategic functionalization for therapeutic relevance .

Mechanistic Differences:

  • Electronic Effects: The hydroxyimino group’s electron-withdrawing nature may deactivate adjacent positions in the aromatic system, altering reactivity compared to electron-donating groups (e.g., -OH or -CH3) .

Biological Activity

The compound known as (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol is a derivative of cyclopenta[a]phenanthrene. This class of compounds has garnered attention due to their potential biological activities including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C18H23N1O2
  • Molecular Weight : 287.39 g/mol
  • Structural Characteristics : The compound features a hydroxyimino group and a methyl substitution at the 11a position of the cyclopenta[a]phenanthrene structure.

Biological Activity Overview

This compound's biological activities have been investigated in several studies focusing on its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Research indicates that derivatives of cyclopenta[a]phenanthrene exhibit significant antimicrobial properties. For example:

  • A study involving various compounds derived from Bornetella nitida demonstrated that certain cyclopenta[a]phenanthrenes exhibited antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • The compound (E)-17-(8-ethyl-4,5,9-trimethyldec-6-en-2-yl)-13-methyl-2,3,4,7,...-cyclopenta[a]phenanthren-3-ol was shown to have an IC50 of 142.18 µg/mL against MCF-7 breast cancer cells while also demonstrating antimicrobial activity .

Cytotoxicity and Anticancer Activity

The anticancer potential of cyclopenta[a]phenanthrene derivatives has been explored in various contexts:

  • The aforementioned study reported that the compound induced apoptosis in MCF-7 cells through mechanisms involving caspase activation .
  • Other studies have linked structural modifications in cyclopenta[a]phenanthrenes to varying degrees of carcinogenicity and cytotoxicity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting:

  • Objective : To evaluate the efficacy of cyclopenta[a]phenanthrene derivatives against common bacterial strains.
  • Methodology : Compounds were tested using agar diffusion methods against MRSA, Bacillus subtilis, and Pseudomonas aeruginosa.
  • Results : The derivatives showed notable inhibition zones compared to controls.

Case Study 2: Cytotoxicity Assessment

A separate study focused on the cytotoxic effects on human cancer cell lines:

  • Objective : Assess the IC50 values of various cyclopenta[a]phenanthrene derivatives.
  • Methodology : MCF-7 cells were treated with different concentrations of the compounds.
  • Results : The compound exhibited significant cytotoxicity with an IC50 value indicating effective cell growth inhibition.

Comparative Analysis Table

Compound NameAntimicrobial ActivityIC50 (µg/mL)Mechanism
(1Z,...)-cyclopenta[a]phenanthren-7-olYes (against Staphylococcus aureus)142.18Apoptosis via caspase activation
Other DerivativeYes (against Pseudomonas aeruginosa)VariesUnknown

Q & A

Q. Table 1: Key Spectroscopic Parameters

TechniqueTarget DataCritical Parameters
1H NMRStereochemical assignmentSolvent (CDCl3/DMSO-d6), δ 0.8–6.5 ppm
HRMSMolecular formulaResolution >20,000; mass accuracy <3 ppm
IRFunctional groupsAbsorbance range 500–4000 cm⁻¹

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions often arise from overlapping signals (e.g., in crowded NMR regions) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous 1H/13C correlations. For example, HMBC can confirm connectivity between the hydroxyimino group and the cyclopenta-phenanthrenol backbone .
  • Isotopic Labeling : Use deuterated analogs to isolate specific signals (e.g., distinguishing phenolic –OH from solvent peaks) .
  • Cross-Validation : Compare MS fragmentation patterns with computational predictions (e.g., using NIST Chemistry WebBook algorithms) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as cyclopenta-phenanthrenol derivatives may release volatile byproducts .

Advanced: How can researchers optimize synthetic routes to improve yield and purity?

Methodological Answer:

  • Reaction Condition Screening : Vary catalysts (e.g., TsOH·H2O for esterification), solvents (polar vs. nonpolar), and temperatures. For example, IBX-mediated oxidations require anhydrous DMSO and controlled heating (40–60°C) .
  • Protective Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to protect phenolic –OH during hydroxyimino group installation .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate stereoisomers .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature40–60°CAvoids byproduct formation
Solvent Polarityε 4.3–20.7 (e.g., THF to DMF)Enhances reagent solubility
Catalyst Loading5–10 mol%Balances cost and efficiency

Advanced: What computational methods are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., estrogen receptors, as seen in related cyclopenta-phenanthrenol derivatives) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the hydroxyimino group .
  • MD Simulations : Assess conformational stability of the methyl-substituted cyclopenta ring over 100-ns trajectories .

Basic: How should researchers validate the compound’s stability under experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV light (254 nm) and track changes in UV/Vis absorbance (λmax ~280 nm for phenolic groups) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization?

Methodological Answer:

  • Directing Groups : Install temporary groups (e.g., boronate esters) to guide electrophilic substitution on the phenanthrenol ring .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., dimerization) through rapid heating .

Basic: How can researchers ensure reproducibility in spectral data acquisition?

Methodological Answer:

  • Standardized Protocols : Calibrate instruments using certified reference materials (e.g., NIST-traceable NMR standards) .
  • Sample Preparation : Use degassed, anhydrous solvents to eliminate artifacts (e.g., water peaks in DMSO-d6) .

Advanced: What analytical workflows are recommended for resolving complex mixtures in reaction byproducts?

Methodological Answer:

  • LC-MS/MS : Pair reverse-phase chromatography with tandem MS to identify low-abundance byproducts (e.g., epoxides or diastereomers) .
  • GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual solvents) with detection limits <1 ppm .

Advanced: How can researchers design experiments to probe the compound’s metabolic pathways?

Methodological Answer:

  • Isotope Tracing : Synthesize 13C-labeled analogs and track metabolic products via LC-MS .
  • Enzyme Inhibition Assays : Use cytochrome P450 isoforms (e.g., CYP3A4) to identify major metabolic routes .

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